molecular formula C27H29N3O2 B12407265 (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene

(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene

Cat. No.: B12407265
M. Wt: 427.5 g/mol
InChI Key: RGWTYAOYPDDREZ-ZWEKWIFMSA-N
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Description

(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is a complex organic compound characterized by its intricate polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene typically involves a multi-step process that includes the formation of the core polycyclic structure followed by the introduction of methoxy and triaza groups. Key steps in the synthetic route may include:

    Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.

    Functional Group Introduction: Introduction of methoxy groups via methylation reactions using reagents such as methyl iodide.

    Triaza Group Incorporation: Incorporation of triaza groups through reactions with nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior in various chemical reactions.

Biology

In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry

In industry, this compound could be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
  • This compound

Uniqueness

The uniqueness of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene

InChI

InChI=1S/C27H29N3O2/c1-31-16-7-8-22-19(13-16)20-15-27(32-2)11-9-24-26-18(17-5-3-4-6-21(17)29-26)10-12-30(24)25(27)14-23(20)28-22/h3-8,13,24-25,28-29H,9-12,14-15H2,1-2H3/t24-,25+,27+/m0/s1

InChI Key

RGWTYAOYPDDREZ-ZWEKWIFMSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC3=C2C[C@@]4(CC[C@H]5C6=C(CCN5[C@@H]4C3)C7=CC=CC=C7N6)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC4(CCC5C6=C(CCN5C4C3)C7=CC=CC=C7N6)OC

Origin of Product

United States

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